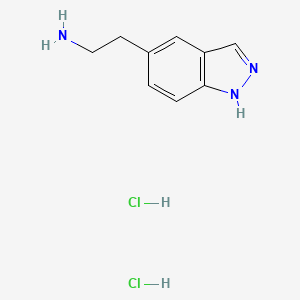

2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride

Description

2-(1H-Indazol-5-yl)ethan-1-amine dihydrochloride is a bicyclic aromatic compound featuring an indazole core linked to an ethylamine moiety, stabilized as a dihydrochloride salt. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and receptor modulation. The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

2-(1H-indazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.2ClH/c10-4-3-7-1-2-9-8(5-7)6-11-12-9;;/h1-2,5-6H,3-4,10H2,(H,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIAZRQKTYWTIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CCN)C=NN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803604-66-1 | |

| Record name | 2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride typically involves the reaction of 1H-indazole with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can result in a variety of substituted indazole derivatives .

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of 2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride exhibit significant antitumor properties. For instance, studies have shown that compounds related to this structure can effectively inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A notable study demonstrated that indazole derivatives could act on specific molecular targets involved in cancer progression, such as tubulin and DNA gyrase, leading to effective therapeutic outcomes in preclinical models of acute myeloid leukemia (AML) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. A study highlighted its activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard agar diffusion methods, showing promising results comparable to conventional antibiotics .

Case Study 1: Antitumor Efficacy

In a preclinical study, researchers synthesized a series of indazole derivatives, including this compound. The results indicated that these compounds significantly inhibited the growth of AML cells in vitro and demonstrated low toxicity in normal cell lines. The study concluded that the indazole scaffold could serve as a promising lead for developing new anticancer agents .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of the compound against clinical isolates of bacteria. The study employed agar diffusion methods to determine the zone of inhibition and MIC values. Results showed that this compound exhibited comparable efficacy to standard antibiotics, suggesting its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context and application being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes critical structural analogs, highlighting differences in core heterocycles, substituents, and physicochemical properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Substituents/Modifications | Key References |

|---|---|---|---|---|---|

| 2-(1H-Indazol-5-yl)ethan-1-amine dihydrochloride | C₉H₁₂Cl₂N₄ (estimated) | ~263.13 (estimated) | Indazole | Ethylamine backbone; dihydrochloride salt | N/A |

| 2-(1-Cyclopropyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride | Not explicitly provided | Not provided | Imidazole | Cyclopropyl group at N1; dihydrochloride | |

| 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate | C₆H₁₀N₄O₂·2HCl·H₂O | 261.10 | Imidazole | Methyl, nitro groups; monohydrate form | |

| 2-(1H-Imidazol-1-yl)ethylamine hydrochloride | C₁₀H₁₄ClN₃S | 243.76 | Imidazole + Thiophene | Thiophen-3-ylmethyl group; hydrochloride | |

| 3-Formyl-1H-indole-2-carboxylic acid derivatives | Variable | Variable | Indole | Formyl and carboxylate groups |

Comparative Analysis

Core Heterocycle Differences

- Indazole vs. This structural feature may enhance binding affinity in biological targets .

- Indole Derivatives : Indole-based compounds (e.g., 3-formyl-1H-indole-2-carboxylic acid) share a bicyclic structure but lack the pyrazole nitrogen, altering electronic properties and hydrogen-bonding capabilities .

Substituent Effects

- Electron-Withdrawing Groups: The nitro group in 1-(2-aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate increases polarity and may influence metabolic stability, contrasting with the unsubstituted indazole in the target compound .

Physicochemical Properties

- Solubility: Dihydrochloride salts (target compound and analogs) generally exhibit higher aqueous solubility than free bases. The monohydrate form of the nitroimidazole derivative may further enhance crystallinity .

- Molecular Weight : The target compound’s estimated molecular weight (~263.13 g/mol) aligns with typical small-molecule drug candidates, whereas thiophene-containing analogs (e.g., 243.76 g/mol) offer reduced steric bulk .

Implications for Research and Development

The structural nuances of this compound position it as a unique scaffold for drug discovery. Future studies should explore:

- Biological Activity : Comparative assays against kinase or receptor targets.

- ADMET Profiles : Solubility, stability, and metabolic studies relative to imidazole derivatives.

Biological Activity

2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride is a compound belonging to the indazole family, notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Chemical Formula : C9H10Cl2N4

- Molecular Weight : 237.11 g/mol

- Form : Dihydrochloride salt, enhancing aqueous solubility.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in pharmacology. Some of the key areas of biological activity include:

1. Antitumor Activity

- Indazole derivatives have shown promise in cancer treatment due to their ability to inhibit tumor growth. Studies have indicated that this compound can interact with specific biological targets involved in cancer proliferation.

2. Anti-inflammatory Properties

- The compound has been associated with anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.

3. Antimicrobial Activity

- Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, effective against various bacterial strains.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. Below are summarized findings from key research:

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on structure-activity relationship (SAR) studies:

1. Enzyme Inhibition

- The compound may inhibit specific enzymes involved in cell proliferation and inflammation pathways, thereby exerting its antitumor and anti-inflammatory effects.

2. Interaction with Receptors

- Potential interactions with cellular receptors that mediate inflammatory responses could explain its anti-inflammatory properties.

Q & A

Basic: What are the optimal synthetic routes for 2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride?

Methodological Answer:

The compound can be synthesized via condensation reactions using indazole derivatives and ethylamine precursors. For example, analogous synthesis routes involve:

- Condensation with chloroacetic acid or arylthioureas under reflux with acetic acid and sodium acetate to form thiazole or imidazole intermediates (see Scheme 2 in ).

- Reductive amination of indazole-5-carbaldehyde with ethylamine, followed by dihydrochloride salt formation.

- Virtual screening-driven synthesis (e.g., targeting receptors like uPAR) to optimize substituent positioning on the indazole core, as demonstrated in indazole-amine derivative studies .

Key Considerations:

- Use HPLC (≥98% purity) for quality control .

- Characterize intermediates via H/C NMR and high-resolution mass spectrometry.

Basic: How is the compound characterized structurally and analytically?

Methodological Answer:

- X-ray crystallography : Refinement using SHELXL (e.g., hydrogen bonding patterns, chloride ion coordination) ensures accurate structural determination. SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data .

- Spectroscopy : H NMR (δ 7.5–8.1 ppm for indazole protons; δ 2.8–3.2 ppm for ethylamine), C NMR (C-5 indazole carbon at ~145 ppm), and IR (N-H stretch at ~3400 cm).

- Elemental analysis : Confirm stoichiometry (C, H, N, Cl) with deviations <0.3%.

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., receptor binding)?

Methodological Answer:

Discrepancies may arise from:

- Assay conditions : Varying buffer pH, temperature, or ion concentrations (e.g., chloride ions in dihydrochloride salts) can alter receptor-ligand interactions. Standardize conditions using reference agonists/antagonists.

- Structural analogs : Compare with similar compounds like N-methylhistamine dihydrochloride ( ) or 5-HT2A agonists ( ) to validate binding mechanisms.

- Computational docking : Use molecular dynamics simulations to assess binding poses (e.g., virtual screening pipelines for uPAR-targeted ligands ).

Advanced: What experimental strategies address low synthetic yields or impurities?

Methodological Answer:

- Reaction optimization : Adjust solvent polarity (e.g., DMF vs. ethanol), temperature (reflux vs. microwave-assisted), or catalysts (e.g., Pd/C for reductive steps).

- Purification : Use reverse-phase chromatography or recrystallization (ethanol/water mixtures) to isolate the dihydrochloride salt.

- Byproduct analysis : LC-MS or F NMR (if fluorinated intermediates) identifies side products like unreacted indazole or over-alkylated amines .

Advanced: How can researchers validate the compound’s role in modulating neurotransmitter receptors (e.g., 5-HT2A)?

Methodological Answer:

- In vitro assays : Radioligand displacement (e.g., H-ketanserin for 5-HT2A) in HEK293 cells transfected with human receptors.

- Functional assays : Measure intracellular Ca flux or cAMP levels post-treatment.

- Structural analogs : Compare with 2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine ( ), a known 5-HT2A agonist, to assess selectivity.

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

- Stability : Hygroscopic due to dihydrochloride salt; store under inert gas (N/Ar) at –20°C.

- Degradation pathways : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks). Common degradation products include free amine (via HCl loss) or oxidized indazole derivatives.

- Analytical validation : Use HPLC-DAD/ELSD to detect degradants ≥0.1% .

Advanced: How can crystallographic data resolve ambiguities in protonation states or stereochemistry?

Methodological Answer:

- SHELXL refinement : Use "AFIX" commands to model disordered chloride ions or amine protons.

- Hydrogen bonding networks : Analyze short contacts (<2.5 Å) between NH and Cl to confirm dihydrochloride salt formation .

- Twinned data : Apply TWIN/BASF commands in SHELXL for accurate intensity integration.

Advanced: What are the implications of structural modifications (e.g., halogen substitution) on bioactivity?

Methodological Answer:

- Halogenation : Introduce bromo/iodo groups at indazole C-3/C-7 ( ) to enhance receptor binding via hydrophobic interactions.

- Methylation : Compare with N-methyl analogs ( ) to assess metabolic stability changes.

- SAR studies : Use iterative synthesis and testing (e.g., IC values against kinase targets) to optimize selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.